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Compound of Interest

Compound Name: Eprenetapopt

Cat. No.: B612078 Get Quote

An In-depth Technical Guide to the Discovery and Development of Eprenetapopt

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the discovery, mechanism of action, and clinical development

timeline of eprenetapopt (formerly APR-246), a first-in-class p53 reactivator.

Discovery and Preclinical Development
Eprenetapopt was discovered approximately two decades ago by Wiman and colleagues as a

methylated derivative of the PRIMA-1 (p53-reactivation and induction of massive apoptosis)

molecule.[1][2] Preclinical investigations revealed its potential as an anti-cancer agent with

activity across a range of solid and hematological malignancies, including myelodysplastic

syndromes (MDS), acute myeloid leukemia (AML), and ovarian cancer.[3][4][5][6]

Notably, preclinical studies demonstrated strong synergistic effects when eprenetapopt was

combined with traditional chemotherapeutic agents, newer targeted therapies, and immune

checkpoint inhibitors.[3][4][6][7]

Mechanism of Action
Eprenetapopt is a prodrug that undergoes spontaneous conversion to its active form,

methylene quinuclidinone (MQ).[1][2][8] The mechanism of action is multifaceted, involving

both p53-dependent and -independent pathways.
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2.1. p53-Dependent Pathway:

MQ acts as a Michael acceptor, covalently binding to specific cysteine residues within the core

domain of mutant p53 protein.[2][8] This binding restores the wild-type conformation and

function of the p53 tumor suppressor protein.[2][4] The reactivated p53 can then induce cell

cycle arrest and apoptosis in cancer cells harboring TP53 mutations.[2]
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p53-Dependent Signaling Pathway of Eprenetapopt.

2.2. p53-Independent Pathway:
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Eprenetapopt also exerts its anti-cancer effects through p53-independent mechanisms,

primarily by inducing oxidative stress.[1][2] It achieves this by binding to and depleting

glutathione (GSH), a key cellular antioxidant, and by inhibiting the enzyme thioredoxin

reductase 1 (TrxR1).[1][2] The resulting increase in reactive oxygen species (ROS) can lead to

cell death via pathways such as ferroptosis.[2][9]
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p53-Independent Signaling Pathway of Eprenetapopt.
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Eprenetapopt has undergone extensive clinical evaluation, primarily in patients with

hematological malignancies harboring TP53 mutations.

3.1. Phase 1/2 Clinical Trials:

Early-phase clinical trials established a favorable safety profile and demonstrated clinical

activity for eprenetapopt in combination with other agents.[4][6][7]

Trial
Name/Identifie
r

Patient
Population

Treatment
Regimen

Key Efficacy
Results

Reference

Phase 1/2 Study

55 patients with

TP53-mutant

MDS, AML, and

MDS/MPN

Eprenetapopt +

Azacitidine

Overall

Response Rate

(ORR):

71%Complete

Remission (CR):

44%Median

Overall Survival

(OS): 10.8

months

[8][10]

French Phase

1b/II

TP53-mutant

MDS and AML

Eprenetapopt +

Azacitidine

ORR (MDS):

75%CR (MDS):

57%Median OS:

12.1 months

Phase 1/2 Trial

30 evaluable

patients with

frontline TP53-

mutant AML

Eprenetapopt +

Venetoclax +

Azacitidine

CR:

37%Composite

Response (CR +

CRi): 53%

[4][10]

3.2. Phase 2 Clinical Trials:

A notable Phase 2 trial evaluated eprenetapopt as maintenance therapy following allogeneic

stem cell transplantation.
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Trial
Name/Identifie
r

Patient
Population

Treatment
Regimen

Key Efficacy
Results

Reference

Post-Transplant

Maintenance

33 patients with

TP53-mutant

MDS and AML

Eprenetapopt +

Azacitidine

1-year Relapse-

Free Survival

(RFS):

60%Median

RFS: 12.5

months1-year

Overall Survival

(OS):

79%Median OS:

20.6 months

[3][5]

3.3. Phase 3 Clinical Trial:

A pivotal Phase 3 trial was conducted to evaluate eprenetapopt in frontline TP53-mutant MDS.

Trial
Name/Identifie
r

Patient
Population

Treatment
Regimen

Key Outcome Reference

Pivotal Phase 3
Frontline TP53-

mutant MDS

Eprenetapopt +

Azacitidine vs.

Azacitidine alone

Failed to meet

the primary

statistical

endpoint of

complete

remission.

[3][5]

3.4. Regulatory Designations:

Eprenetapopt has received several key regulatory designations from the U.S. Food and Drug

Administration (FDA) and the European Commission.
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Regulatory Agency Designation Indication Reference

FDA Breakthrough Therapy

Combination with

Azacitidine for mutant

TP53 MDS

[1]

FDA Fast Track

Mutant TP53 Acute

Myeloid Leukemia

(AML)

[1][7]

FDA Orphan Drug
Myelodysplastic

Syndromes (MDS)
[4]

FDA Orphan Drug
Acute Myeloid

Leukemia (AML)
[4]

European

Commission
Orphan Drug

Myelodysplastic

Syndromes (MDS)
[4]

European

Commission
Orphan Drug

Acute Myeloid

Leukemia (AML)
[4]

European

Commission
Orphan Drug Ovarian Cancer

Experimental Protocols
Detailed experimental protocols for the clinical trials cited are maintained by the respective

study sponsors and are typically available through clinical trial registries such as

ClinicalTrials.gov. The general methodologies employed in these trials are summarized below.
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General Clinical Trial Protocol
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Generalized Experimental Workflow for Eprenetapopt Clinical Trials.

Key Methodologies:

Patient Selection: Enrollment was typically restricted to patients with confirmed TP53

mutations in their malignancies.

Treatment Administration: Eprenetapopt was administered intravenously, often in

combination with other agents like azacitidine or venetoclax, in cyclical regimens.
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Efficacy Endpoints: Primary and secondary endpoints included complete remission (CR)

rate, overall response rate (ORR), duration of response (DoR), relapse-free survival (RFS),

and overall survival (OS).

Safety and Tolerability: Adverse events were monitored and graded according to

standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

Future Directions
The development of next-generation p53 reactivators, such as the orally bioavailable APR-548,

is underway.[3][4] A Phase 1 clinical trial for APR-548 was anticipated to commence in early

2021.[7] These next-generation compounds aim to improve upon the potency and delivery of

p53-reactivating therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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